molecular formula C8H10IN B3156766 2-Iodo-N,4-dimethylaniline CAS No. 835872-99-6

2-Iodo-N,4-dimethylaniline

Cat. No.: B3156766
CAS No.: 835872-99-6
M. Wt: 247.08 g/mol
InChI Key: LQFODDFFAVZUFW-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Iodoanilines in Organic Synthesis

Substituted iodoanilines are a class of organic compounds that hold considerable importance as versatile intermediates and building blocks in synthetic chemistry. Their value stems from the presence of two key functional groups on the aromatic ring: an amino group (or a substituted version thereof) and an iodine atom. The iodine atom, being an excellent leaving group, makes the molecule highly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. smolecule.com

These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are foundational methods for constructing complex molecular architectures from simpler precursors. smolecule.com Specifically, ortho-iodoanilines are crucial starting materials for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, such as indoles, quinolines, and phenothiazines. organic-chemistry.orgub.eduresearchgate.net The indole (B1671886) ring, for example, is a ubiquitous feature in natural products and molecules of significant biological and pharmaceutical activity. ub.edu The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with an alkyne, stands as a classic example of the utility of this class of compounds in building molecular complexity. ub.edu Furthermore, iodoanilines serve as precursors for functional materials, including phenyl-functionalized graphene oxide, highlighting their role beyond pharmaceutical and agrochemical synthesis. smolecule.com

Rationale for Academic Inquiry into 2-Iodo-N,4-dimethylaniline and its Structural Analogues

While dedicated research focusing exclusively on this compound is limited, the rationale for academic and industrial inquiry into this compound and its structural analogues is strong and can be inferred from the extensive research on related iodoanilines. The primary motivation is their potential as tailored synthons for creating high-value, functional molecules.

A key area of investigation is the synthesis of highly substituted heterocyclic systems. For instance, research on N,N-dialkyl-o-iodoanilines demonstrates their use as precursors to 2-(1-alkynyl)anilines via Sonogashira coupling. bohrium.comnih.gov These intermediates can then undergo electrophilic iodocyclization to produce 3-iodoindoles. bohrium.comnih.gov Such iodoindoles are not end products but are valuable platforms themselves, enabling further diversification through subsequent palladium-catalyzed reactions to generate libraries of complex, 1,2,3-trisubstituted indoles for screening in drug discovery programs. nih.gov

Another significant rationale stems from the field of catalysis. Chiral iodoaniline derivatives have been synthesized and explored as components of catalysts for asymmetric reactions. acs.org For example, chiral iodoaniline-lactate based catalysts have been developed for the α-oxysulfonylation of ketones, demonstrating the role of these structures in creating enantioselective transformations. acs.org In materials science, the functionalization of single-walled carbon nanotubes with iodoaniline analogues has been studied to create luminescent sp³-defects, with potential applications as near-infrared quantum-light sources. researchgate.net The specific substitution pattern of a molecule like this compound, with its ortho-iodo group for reactivity and methyl groups influencing electronic properties and solubility, makes it a logical, albeit underexplored, candidate for similar applications.

Overview of Key Research Areas and Methodological Approaches

The study of this compound and its analogues falls under several key research areas, employing a range of established and novel methodological approaches.

Key Research Areas:

Heterocyclic Chemistry: The most prominent application is the synthesis of nitrogen-containing heterocycles. This includes the construction of indoles, quinolines, and phenothiazines, which form the core of many pharmaceuticals and bioactive compounds. ub.eduresearchgate.netrheniumshop.co.il

Catalysis: Iodoanilines are used both as substrates in catalyzed reactions and as ligands in the design of new catalysts, including recyclable copper(I) complexes and chiral hypervalent iodine catalysts. researchgate.netacs.org

Medicinal Chemistry: The scaffolds derived from iodoanilines are of high interest in drug discovery. For example, the anti-inflammatory drug Indomethacin can be synthesized efficiently using a methodology starting from a 2-iodoaniline (B362364) derivative. acs.org

Materials Science: These compounds are used to create functional materials, such as modifying the properties of carbon nanotubes or serving as precursors to organic electronics components. smolecule.comresearchgate.net

Methodological Approaches: The synthesis and manipulation of iodoanilines involve several core methodologies:

Synthesis of Iodoanilines: Common methods include the direct iodination of anilines using iodine and a base or oxidizing agent, the decarboxylative iodination of corresponding anthranilic acids, and the acid-catalyzed rearrangement of isomers (e.g., converting p-iodoaniline to o-iodoaniline). orgsyn.orgrsc.orggoogle.com

Palladium-Catalyzed Cross-Coupling: This is the most significant methodological approach for functionalizing iodoanilines. Reactions like the Sonogashira coupling to introduce alkyne groups, Suzuki coupling for aryl or vinyl groups, and various annulation reactions to form rings are extensively used. organic-chemistry.orgbohrium.comnih.gov These methods are prized for their efficiency, mild conditions, and tolerance of diverse functional groups. organic-chemistry.org

Electrophilic Cyclization: Following the introduction of a suitable group (like an alkyne), intramolecular cyclization, often promoted by an electrophile such as iodine (I₂), is a key step to form heterocyclic rings like indoles. bohrium.com

Spectroscopic and Analytical Techniques: Characterization of these compounds and their products relies heavily on standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and X-ray crystallography to confirm structures and stereochemistry. rsc.org

The following table provides a summary of various research findings related to the synthesis and application of substituted iodoanilines, illustrating the methodological diversity in this field.

Interactive Table: Research Findings on Substituted Iodoanilines

Compound/ClassReaction TypeKey Reagents/CatalystProductResearch FocusCitation
o-IodoanilinesPalladium-Catalyzed AnnulationPd(OAc)₂, DABCOHighly Functionalized IndolesOne-pot synthesis of tryptophans and related indoles. organic-chemistry.org
N-Tosyl 2-IodoanilinePalladium-Catalyzed Coupling/CyclizationPd(PPh₃)₄, In, Propargyl BromidePolysubstituted IndolesEfficient synthesis of indoles, including the drug Indomethacin. acs.org
N,N-Dialkyl-o-iodoanilinesSonogashira Coupling & IodocyclizationPd/Cu catalyst, Terminal Alkynes, I₂3-IodoindolesCreation of 3-iodoindole platforms for library synthesis. bohrium.comnih.gov
Anthranilic AcidsDecarboxylative IodinationI₂, KI, O₂2-IodoanilinesA practical, transition-metal-free route to 2-iodoanilines. rsc.org
p-IodoanilineIsomerization/RearrangementHydroiodic Acid, Aniline (B41778)o-IodoanilineMethod for preparing o-iodoaniline from its para-isomer. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-N,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFODDFFAVZUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 2 Iodo N,4 Dimethylaniline

Carbon-Carbon Bond Forming Cross-Coupling Reactions

The presence of an iodine substituent on the aromatic ring makes 2-Iodo-N,4-dimethylaniline a suitable candidate for numerous palladium- and copper-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition, which is often the rate-determining step in these catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki, Kumada, Negishi)

Palladium-catalyzed reactions are central to modern synthetic chemistry for creating C-C bonds. Aryl iodides are among the most reactive coupling partners for these transformations.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgmdpi.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org For this compound, the Sonogashira coupling is expected to proceed efficiently, given the high reactivity of aryl iodides in the standard Pd/Cu catalytic system. mdpi.com Nickel-based catalytic systems have also been developed as a cost-effective alternative for coupling aryl iodides with terminal alkynes. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. nih.gov The reaction mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov Studies on the vinylation of iodobenzene (B50100) with methyl acrylate (B77674) demonstrate that the reaction can be performed with supported palladium catalysts, and the choice of base can be critical for enhancing the reaction rate. nih.gov

Suzuki Coupling: The Suzuki-Miyaura reaction is a widely used method for forming biaryl compounds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester. nih.govrsc.org The reaction is valued for its mild conditions and the low toxicity of the boron reagents. nih.gov The mechanism involves an oxidative addition, transmetalation from the boron species to the palladium center, and reductive elimination. rsc.orgresearchgate.net The use of a base is crucial, and it is believed to facilitate the transmetalation step, either by forming a more nucleophilic boronate species or by generating a reactive oxo-palladium complex. rsc.orgresearchgate.net While boronic acids are common, they can be unstable; protecting them as diethanolamine (B148213) adducts can create stable, crystalline solids that are effective in Suzuki couplings. youtube.com Given its structure as an aryl iodide, this compound would be a highly suitable substrate for Suzuki coupling reactions.

Kumada Coupling: The Kumada-Tamao-Corriu reaction couples an aryl halide with a Grignard reagent (organomagnesium halide) using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is one of the earliest developed cross-coupling methods and is effective for creating C(sp²)-C(sp³) bonds. wikipedia.orgnih.gov A significant challenge with Grignard reagents is their high reactivity, which limits functional group tolerance. wikipedia.org Research on the Kumada coupling of iodoanilines with alkyl Grignard reagents has shown that a catalytic system comprising a palladium source like Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand can be highly effective. nih.gov The reaction with unprotected anilines is feasible because the Grignard reagent itself can act as a base to deprotonate the amine, with an excess of the reagent driving the coupling. nih.gov The table below shows results for the Kumada coupling of various haloanilines, demonstrating the feasibility of using substrates similar to this compound. nih.gov

Aryl HalideGrignard ReagentCatalyst SystemProductYield (%)Reference
4-IodoanilineMeMgBrPd₂(dba)₃ / SPhos4-Methylaniline94 nih.gov
4-Bromoanilinen-BuMgBr[Pd(allyl)Cl]₂ / BPhos4-Butylaniline96 nih.gov
3-IodoanilineMeMgBrPd₂(dba)₃ / SPhos3-Methylaniline97 nih.gov
N-methyl-4-iodoanilinen-BuMgBr[Pd(allyl)Cl]₂ / BPhos4-Butyl-N-methylaniline95 nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. It is noted as an alternative to the Kumada coupling, often involving the conversion of Grignard reagents to the corresponding organozinc compounds before the coupling step. organic-chemistry.org

Copper-Mediated Cross-Coupling Reactions (e.g., Castro-Stephens Coupling)

Copper-catalyzed reactions represent an important class of transformations, often providing complementary reactivity to palladium-based systems.

Castro-Stephens Coupling: The classic Castro-Stephens coupling involves the reaction of a copper(I) acetylide with an aryl halide to form a disubstituted alkyne. This reaction typically requires stoichiometric amounts of copper. The related Sonogashira reaction evolved from this methodology by rendering the process catalytic in copper with the addition of a palladium co-catalyst.

More recently, palladium-free Sonogashira-type reactions have been developed using copper catalysts alone. A study demonstrated that o-iodoanilines can be effectively coupled with terminal alkynes using a bis(triphenylphosphine)copper(I) tetrahydroborate complex as the catalyst. organic-chemistry.org This method is notable for proceeding under an air atmosphere without the need for palladium or additional ligands. organic-chemistry.org The resulting 2-ethynylaniline (B1227618) derivatives can be further cyclized to form indoles, highlighting the synthetic utility of this transformation. organic-chemistry.org The findings for various o-iodoanilines suggest that this compound would be a viable substrate for this type of transformation.

o-Iodoaniline SubstrateAlkyneCatalystBase/SolventYield (%)Reference
2-Iodoaniline (B362364)Phenylacetylene[(PPh₃)₂CuBH₄]DBU / EtOH99 organic-chemistry.org
4-Methyl-2-iodoanilinePhenylacetylene[(PPh₃)₂CuBH₄]DBU / EtOH98 organic-chemistry.org
4-Chloro-2-iodoanilinePhenylacetylene[(PPh₃)₂CuBH₄]DBU / EtOH97 organic-chemistry.org
2-Iodoaniline1-Octyne[(PPh₃)₂CuBH₄]DBU / EtOH94 organic-chemistry.org

Ullmann Reaction: The classic Ullmann reaction is a copper-promoted synthesis of symmetrical biaryls from aryl halides at high temperatures. organic-chemistry.org Modern "Ullmann-type" reactions are catalytic and include C-O and C-N bond-forming reactions. organic-chemistry.orgwikipedia.org

Catalytic Systems and Ligand Design in Cross-Coupling Reactions

The success of cross-coupling reactions is highly dependent on the design of the catalyst and, in particular, the supporting ligands. For palladium-catalyzed couplings of iodoanilines, electron-rich and sterically hindered phosphine ligands, often referred to as Buchwald-type ligands, are highly effective. nih.gov For instance, in the Kumada coupling of iodoanilines, the use of the BPhos ligand, which is a CF₃-substituted Buchwald-type phosphine, significantly improved reaction yields and minimized side reactions like β-hydride elimination. nih.gov

For C-N bond formation (discussed in 4.2), ligands have evolved over several "generations." Early systems used monodentate phosphines, but the development of bidentate ligands like BINAP and DPPF, and later bulky, electron-rich monodentate ligands like BrettPhos and XPhos, greatly expanded the scope and efficiency of the reactions. wikipedia.orglibretexts.org

In copper-catalyzed systems, nitrogen-based ligands such as 1,10-phenanthroline (B135089) and N,N'-dimethylethylenediamine (DMEN) are commonly employed to facilitate the reaction. wikipedia.orgorganic-chemistry.org These ligands stabilize the copper species and increase its catalytic activity, allowing reactions to proceed under milder conditions than traditional Ullmann-type couplings. wikipedia.orgnih.gov

Carbon-Heteroatom Bond Forming Reactions

The C(sp²)-I bond in this compound is a key functional handle for introducing heteroatoms like nitrogen, oxygen, or sulfur.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of ligand and base is critical to prevent side reactions and accommodate a wide range of substrates. libretexts.org Given its aryl iodide nature, this compound is an excellent candidate for Buchwald-Hartwig amination. The reaction is tolerant of the amine and methyl groups on the ring.

Ullmann Condensation/Goldberg Reaction: As an alternative to palladium-catalyzed methods, copper-catalyzed C-N bond formation (often called the Goldberg reaction) can be used to couple aryl halides with amines. wikipedia.org Traditional Ullmann conditions are harsh, but modern catalytic systems using ligands like phenanthroline allow the reaction to proceed under milder conditions. wikipedia.org Aryl iodides are the most reactive halides for this transformation. wikipedia.org Research on the C-N coupling of anilines with 4-chloropyridine (B1293800) derivatives has shown that even sterically hindered anilines like 2,4-dimethylaniline (B123086) can participate, albeit with lower yields, using a supported copper(I) catalyst. mdpi.com

C-S Coupling: Copper-catalyzed methods have also been developed for the formation of C-S bonds. For example, a copper-catalyzed sulfinyl cross-coupling of sulfinamides with N-tosylhydrazones has been reported, demonstrating the utility of copper in forming diverse sulfur-containing compounds. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Aminobenzene Moiety

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the strongly activating dimethylamino (-NMe₂) group and the weakly activating methyl (-CH₃) group. vaia.combyjus.com

The -NMe₂ group is a powerful ortho, para-director. The -CH₃ group is also an ortho, para-director. The iodine atom is a weakly deactivating but is also an ortho, para-director. The positions open for substitution are C3, C5, and C6.

Position 3: ortho to -NMe₂ (sterically hindered by iodine at C2) and meta to -CH₃.

Position 5: para to -NMe₂ and ortho to -CH₃.

Position 6: meta to -NMe₂ and meta to -CH₃.

Considering these effects, electrophilic attack is most likely to occur at the C5 position , which is para to the strongly activating -NMe₂ group and ortho to the -CH₃ group, and is the least sterically hindered position. Substitution at the C3 position is electronically favored by the amino group but is likely impeded by steric hindrance from the adjacent bulky iodine atom. vaia.com

It is crucial to note that under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the -NMe₂ group will be protonated to form an anilinium ion (-N⁺HMe₂). stackexchange.com This protonated group is strongly deactivating and a meta-director. stackexchange.com In this scenario, the directing effects would change significantly, likely leading to substitution at the C6 position, which is meta to the anilinium group. To achieve para-substitution under such conditions, the amino group is often protected via acetylation first. ncert.nic.in

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) typically requires a fundamentally different electronic setup than what is present in this compound. The canonical SₙAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, followed by the loss of a leaving group. libretexts.orgmasterorganicchemistry.com

This reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. diva-portal.org

The ring of this compound is electron-rich due to the powerful electron-donating -NMe₂ group and the electron-donating -CH₃ group. Therefore, it is highly deactivated towards nucleophilic attack, and standard SₙAr reactions are not expected to occur on this substrate. An alternative mechanism for unactivated aryl halides, the elimination-addition (benzyne) mechanism, can sometimes occur but requires extremely harsh conditions (e.g., very strong base like NaNH₂) and would likely lead to a mixture of products. libretexts.org

Mechanistic Pathways of Functionalization Reactions

The transformation of this compound into more complex architectures is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The general mechanism for these reactions, particularly those catalyzed by palladium, follows a well-established sequence of elementary steps: oxidative addition, transmetalation (for coupling reactions involving an organometallic reagent), and reductive elimination.

The catalytic cycle in transition-metal-catalyzed functionalization of this compound, for instance in a Buchwald-Hartwig amination or a Suzuki-Miyaura coupling, is a multi-step process. While specific kinetic data for this compound is not extensively documented in dedicated studies, the general principles derived from analogous systems provide a robust framework for understanding its reactivity.

In the case of the Suzuki-Miyaura coupling , which forges a new carbon-carbon bond, the catalytic cycle also commences with the oxidative addition of this compound to a palladium(0) species. libretexts.org This is followed by transmetalation, where an organoboron reagent (such as a boronic acid or ester) transfers its organic group to the palladium center, typically facilitated by a base. harvard.edu The subsequent reductive elimination from the resulting diarylpalladium(II) complex affords the biaryl product and the active palladium(0) catalyst. libretexts.orgnih.gov The oxidative addition step is generally considered rate-limiting, with the reactivity of the aryl halide following the order I > Br > Cl. libretexts.org

The table below summarizes the key steps in these two fundamental transition-metal-catalyzed reactions.

Catalytic Reaction Key Mechanistic Steps Commonly Proposed Rate-Determining Step
Buchwald-Hartwig Amination1. Oxidative Addition of Ar-I to Pd(0)2. Amine Coordination and Deprotonation3. Reductive EliminationOxidative Addition or Reductive Elimination
Suzuki-Miyaura Coupling1. Oxidative Addition of Ar-I to Pd(0)2. Transmetalation with Organoboron Reagent3. Reductive EliminationOxidative Addition

This table is based on generally accepted mechanisms for these reaction types.

The catalytic functionalization of this compound proceeds through a series of well-defined organometallic intermediates. The primary and most crucial of these is the arylpalladium(II) complex formed upon the oxidative addition of the C-I bond to the palladium(0) catalyst. The stability and reactivity of this intermediate are heavily influenced by the nature of the ancillary ligands bound to the palladium center.

Research on related N,N-dialkyl-2-iodoanilines has demonstrated their utility as precursors for the synthesis of various palladium(II) complexes, including pincer-type structures. nih.gov These studies reveal that the aniline (B41778) nitrogen can act as a coordinating atom, influencing the geometry and subsequent reactivity of the organometallic intermediates. For instance, the formation of cyclometalated palladium complexes, or palladacycles, is a known pathway that can either be part of the productive catalytic cycle or lead to catalyst deactivation. hrpub.org

While the direct observation and characterization of organometallic intermediates involving this compound are not extensively reported, studies on analogous systems provide significant insights. For example, the reductive elimination step, which is the final bond-forming step in many cross-coupling reactions, has been studied in detail for various arylpalladium(II) amido and other complexes. berkeley.edunih.gov These studies have shown that the rate of reductive elimination can be influenced by factors such as the bite angle of bidentate phosphine ligands and the nature of the anionic ligand. berkeley.edu

The involvement of cluster compounds in these catalytic systems is an area of ongoing investigation. While single-site, mononuclear palladium complexes are often depicted in catalytic cycles, evidence suggests that under certain reaction conditions, palladium nanoparticles or clusters can form and may act as the true catalytic species or as reservoirs for the active catalyst. rsc.orgresearchgate.net This "cocktail"-type catalysis, where multiple palladium species are present and potentially active, adds a layer of complexity to the mechanistic picture. rsc.orgresearchgate.net

The table below lists key organometallic intermediates and their proposed roles in the functionalization of this compound, based on analogous systems.

Intermediate Type General Structure Proposed Role in Catalytic Cycle
Arylpalladium(II) HalideLnPd(Ar)(I)Key intermediate formed after oxidative addition.
Arylpalladium(II) AmidoLnPd(Ar)(NR2)Precursor to reductive elimination in C-N coupling.
Diarylpalladium(II)LnPd(Ar)(Ar')Precursor to reductive elimination in C-C coupling.
Palladacycle[Pd-C-N] chelateCan be a stable intermediate or a deactivation product.
Palladium NanoclustersPdnPotential catalyst reservoir or active catalytic species.

This table represents a generalized view based on established principles of organometallic chemistry and catalysis.

Applications of 2 Iodo N,4 Dimethylaniline and Its Derivatives in Advanced Organic Synthesis

Building Blocks for Complex Organic Architectures and Pharmaceutical Intermediates

Iodoaniline derivatives are valuable building blocks in organic synthesis due to the reactivity of the carbon-iodine bond, which facilitates a variety of coupling reactions. For instance, compounds like 4-iodo-2,6-dimethylaniline serve as crucial intermediates in the synthesis of pharmaceuticals. This particular compound is a key component in the manufacturing of Rilpivirine, an antiviral medication. The high purity and defined structure of such intermediates are essential for the efficacy and quality of the final active pharmaceutical ingredient (API). The versatility of iodoanilines allows for their incorporation into complex molecular structures, making them foundational materials in medicinal chemistry for the development of new therapeutic agents.

Precursors for Polyheteroaromatic Systems and Fused Ring Compounds (e.g., Indoles, Carbolines, Benzothiazoles)

The synthesis of fused heterocyclic systems often employs iodoaniline derivatives as starting materials. For example, 2-Iodo-4,6-dimethylaniline is utilized in the synthesis of benzothiazoles through copper-catalyzed one-pot three-component reactions fishersci.com. While specific examples involving 2-Iodo-N,4-dimethylaniline are not available, the general reactivity of the iodoaniline scaffold suggests its potential as a precursor for various heterocyclic structures. The synthesis of indoles, for instance, can be achieved from 2-iodoaniline (B362364) derivatives through processes like the Larock indole (B1671886) synthesis. Similarly, the construction of carboline frameworks, which are present in many biologically active alkaloids, can involve cyclization reactions of appropriately substituted iodoanilines.

Development of Catalytic Ligands based on Iodoaniline Scaffolds

The development of novel catalytic ligands is a significant area of research in organic chemistry. While there is no specific information on the use of this compound for this purpose, iodoaniline structures can be functionalized to create ligands for various metal-catalyzed cross-coupling reactions. The electronic and steric properties of the iodoaniline scaffold can be tuned by modifying the substitution pattern on the aromatic ring, which in turn can influence the reactivity and selectivity of the metal catalyst. For example, nickel complexes bearing ligands derived from substituted anilines have been investigated for their catalytic activity in Kumada cross-coupling reactions.

Integration into Functional Materials Precursors (e.g., Organic Electronics, Dyes, Sensors, Imaging Agents)

Derivatives of iodo-N,N-dimethylaniline have been explored as intermediates in the creation of functional organic materials. For instance, 4-Iodo-N,N-dimethylaniline is a precursor for compounds used in organic electronics, such as components for organic light-emitting diodes (OLEDs) and organic photovoltaics. The dimethylamino group's electron-donating nature and the potential for extended π-conjugation through reactions at the iodo-position make these scaffolds suitable for designing materials with specific photophysical properties. This suggests that this compound could potentially be integrated into precursors for dyes, sensors, or other functional materials, although specific research in this area is not currently available.

Radiopharmaceutical Precursors for Molecular Imaging Research (e.g., 18F-labeled derivatives)

The synthesis of radiolabeled molecules for molecular imaging techniques like Positron Emission Tomography (PET) is a critical area of medicinal chemistry. While there are no specific reports on the use of this compound as a precursor for radiopharmaceuticals, related structures are of interest. For example, 18F-labeled derivatives of other iodo-containing compounds have been synthesized and evaluated as potential radioligands for imaging β-amyloid plaques in Alzheimer's disease research nih.gov. The general strategy involves the synthesis of a precursor molecule that can be readily labeled with a positron-emitting isotope like fluorine-18. The presence of an iodine atom in a molecule like this compound could potentially be leveraged for either direct radioiodination or as a site for introducing a radiolabel via a suitable precursor.

Theoretical and Computational Chemistry Studies of Substituted Iodoanilines

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules like 2-Iodo-N,4-dimethylaniline. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular geometries, and a variety of chemical properties.

Density Functional Theory (DFT) has become a popular and effective method for investigating the electronic and structural characteristics of substituted anilines due to its balance of computational cost and accuracy. chemrxiv.orgtci-thaijo.org This approach is used to determine ground state geometries, electronic properties, and reactivity descriptors. chemrxiv.org

In studies of related substituted anilines, such as m-iodoaniline (MIA) and various N,N-dimethylaniline derivatives, DFT calculations have been employed to optimize molecular geometries and analyze structural parameters. chemrxiv.orgtci-thaijo.org For instance, a study on m-iodoaniline utilized the CAM-B3LYP functional with the LanL2DZ basis set to determine its optimized structure. chemrxiv.org Similar studies on 4-substituted-N,N-dimethylanilines provide a theoretical framework for understanding how substituents influence molecular properties. tci-thaijo.org

The electronic properties are often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical reactivity. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. chemrxiv.org For m-iodoaniline, these values have been calculated, providing a model for what could be expected for other isomers like this compound. chemrxiv.org

Table 1: Calculated Electronic Properties of m-Iodoaniline using DFT/CAM-B3LYP/LanL2DZ

Property Value
HOMO Energy -6.04 eV
LUMO Energy -1.24 eV
Energy Gap (ΔE) 4.80 eV

Data derived from a study on m-iodoaniline, a related isomer. chemrxiv.org

These calculations provide a foundation for understanding the stability and conformation of the molecule. The optimized geometry reveals key bond lengths and angles, while the distribution of electron density, often visualized through Mulliken population analysis and molecular electrostatic potential (MEP) maps, indicates the most likely sites for electrophilic and nucleophilic attack. chemrxiv.orgtci-thaijo.org

While DFT is excellent for ground-state properties, ab initio methods are often preferred for higher accuracy in predicting electronic excitations and spectroscopic data. nih.gov These methods, which are based on first principles without empirical parameterization, include techniques like Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled-Cluster (CC) theory. nih.govresearchgate.net

State-of-the-art ab initio calculations can provide highly accurate molecular structures and rotational constants, often with an accuracy better than 0.001 Å for bond lengths and 0.1% for rotational constants. nih.gov For complex systems like aniline (B41778) dimers, ab initio calculations at the MP2 level have been used to determine the most stable structures and reproduce experimental spectroscopic shifts, demonstrating the power of these methods in describing intermolecular interactions. researchgate.net

To characterize spectroscopic properties, these methods can predict vibrational frequencies and electronic transition energies. nih.gov For example, high-level ab initio studies on other molecules have been used to compute full quartic force fields, leading to highly accurate vibrational frequencies and other spectroscopic constants. rsc.org The calculation of vertical electronic excitation energies, for instance using multireference configuration interaction (MRCI), can elucidate a molecule's UV-vis spectrum and photochemical behavior. nih.gov Such studies would be invaluable for predicting the spectroscopic signature of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational landscapes, dynamic behavior, and bulk properties of substances. rsc.org

In the context of substituted anilines, MD simulations can explore how the molecule behaves in different environments, such as in solution or as part of a larger assembly. nih.govworktribe.com The simulations rely on a "force field," a set of empirical energy functions and parameters that define the potential energy of the system. For novel molecules like this compound, a quantum chemistry-based, polarizable force field might be developed to accurately model its behavior. rsc.org

Typical MD simulations involve constructing a simulation box with multiple molecules, followed by energy minimization and equilibration steps under specific conditions (e.g., constant temperature and pressure, NPT ensemble). rsc.org The production phase of the simulation generates trajectories that can be analyzed to understand:

Conformational Flexibility: How the molecule's shape, particularly the orientation of the dimethylamino and iodo groups, changes over time.

Intermolecular Interactions: The nature of interactions between molecules, such as stacking or hydrogen bonding, which is crucial for understanding self-assembly. worktribe.com

Transport Properties: In the liquid state, properties like self-diffusion coefficients and viscosity can be calculated from the simulation trajectories. rsc.orgrsc.org

While specific MD studies on this compound are not prominent in the literature, the methodology has been successfully applied to understand the bulk properties and dynamics of other complex organic molecules and ionic liquids. rsc.orgrsc.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. uio.noresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify intermediates, determine the structures of transition states, and calculate activation energy barriers. researchgate.netnih.gov

For reactions involving substituted iodoanilines, such as palladium-catalyzed cross-coupling or cyclization reactions, computational modeling can provide critical mechanistic insights. acs.orgnih.gov For example, the reactivity of N,N-dialkyl-2-iodoanilines with palladium catalysts has been explored to understand the formation of various pincer complexes, involving steps like C-H activation. nih.gov

The process typically involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final products.

Transition State Searching: Locating the highest energy point along the lowest energy reaction pathway (the transition state). This structure is characterized by having exactly one imaginary vibrational frequency. researchgate.net

Energy Profile Calculation: Connecting the reactants, transition states, intermediates, and products to construct a complete reaction energy profile, which shows the Gibbs free energy changes at each step. researchgate.net

These models can explain observed regioselectivity and stereoselectivity and can be used to design more efficient catalysts or reaction conditions. uio.noresearchgate.net

Structure-Reactivity Relationship Analysis via Computational Descriptors

Quantum chemical calculations provide a wealth of descriptors that can be used to analyze and predict the chemical reactivity of molecules. chemrxiv.org The analysis of these descriptors helps establish quantitative structure-reactivity relationships (QSRR).

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several key reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as ω = χ² / (2η).

Table 2: Calculated Global Reactivity Descriptors for m-Iodoaniline

Descriptor Value (eV)
Ionization Potential (I) 6.04
Electron Affinity (A) 1.24
Electronegativity (χ) 3.64
Chemical Hardness (η) 2.40
Electrophilicity Index (ω) 2.76

Data derived from a study on m-iodoaniline, a related isomer. chemrxiv.org

Table of Mentioned Compounds

Common Name/AbbreviationIUPAC Name
This compoundThis compound
m-Iodoaniline (MIA)3-Iodoaniline
4-Iodo-N,N-dimethylaniline4-Iodo-N,N-dimethylaniline
4-Bromo-N,N-dimethylaniline4-Bromo-N,N-dimethylaniline
m-Fluoroaniline3-Fluoroaniline
AnilineAniline
HONCOFulminic acid, oxime
N,N-dimethyl-2-iodoanilinesN,N-dimethyl-2-iodoaniline and its derivatives
3-[(Diphenylphosphino)methyl]-2-iodo-N,N-dimethylaniline(2-Iodo-3-(N,N-dimethylamino)phenyl)methyldiphenylphosphine
3-[2-(dimethylamino)ethyl]-2-iodo-N,N-dimethylanilineN'-(2-Iodo-3-(N,N-dimethylamino)phenyl)-N,N-dimethylethane-1,2-diamine
2-iodo-3-(1H-1,2,4-triazol-1-ylmethyl)-N,N-dimethylaniline2-Iodo-N,N-dimethyl-3-((1H-1,2,4-triazol-1-yl)methyl)aniline
2-iodo-3-(pyrazol-1-ylmethyl)-N,N-dimethylaniline2-Iodo-N,N-dimethyl-3-((1H-pyrazol-1-yl)methyl)aniline

Future Research Directions and Interdisciplinary Perspectives

Innovations in Green and Sustainable Synthetic Methodologies for Iodoanilines

The synthesis of iodoanilines, including 2-Iodo-N,4-dimethylaniline, has traditionally relied on methods that may involve hazardous reagents and generate significant waste. The future of organic synthesis is intrinsically linked to the principles of green chemistry, focusing on developing environmentally benign and economically viable processes.

Future research will likely focus on moving away from traditional iodination methods that use molecular iodine and strong oxidants. Innovations could involve the use of solid-supported reagents and catalysts that are safer, more efficient, and easily recyclable. For instance, the use of iodate-intercalated hydrotalcite has been shown to be a safer and more environmentally friendly alternative for the synthesis of iodoanilines, as it avoids strong oxidants like periodic acid. google.com Another promising area is the development of electrochemical synthesis methods. Electrosynthesis can replace chemical oxidants with electricity, a clean reagent, and often proceeds under mild conditions, reducing energy consumption and by-product formation. koreabiomed.com Research into using oxygen from the air as a reagent in conjunction with an iodide catalyst represents a highly economical and green approach. koreabiomed.com

These modern methodologies offer significant advantages over conventional approaches, as detailed in the table below.

Aspect Traditional Synthetic Methods Green & Sustainable Alternatives
Iodinating Agent Molecular Iodine (I₂)Iodide salts with electrochemical oxidation; Recyclable iodinating agents.
Catalysts Often requires stoichiometric strong oxidants or metal catalysts with pollution concerns. google.comBiocatalysts (enzymes); Heterogeneous catalysts (e.g., iodate-intercalated hydrotalcite); Iodide as a catalyst with oxygen. google.comkoreabiomed.com
Solvents Volatile organic compounds (VOCs).Water, supercritical fluids (e.g., CO₂), ionic liquids, or solvent-free conditions. mdpi.com
Energy Source Conventional heating (oil baths, heating mantles).Microwave irradiation, ultrasound, visible light (photocatalysis). mdpi.comiomcworld.com
Waste Profile Higher waste generation, including hazardous by-products.Reduced waste (higher atom economy), easier catalyst separation, and biodegradable by-products. mdpi.com

The application of these green principles to the specific synthesis of this compound could lead to safer, more scalable, and cost-effective production, opening up new opportunities for its use in various fields.

Advanced Spectroscopic Characterization Beyond Traditional Methods

While traditional spectroscopic methods like ¹H NMR, ¹³C NMR, and FT-IR are indispensable for routine characterization, a deeper understanding of the structural and electronic properties of this compound requires more advanced techniques. Future research should leverage a suite of sophisticated analytical tools to probe the molecule's subtle characteristics.

For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, especially in complex derivatives of the parent molecule. Solid-state NMR could be employed to study the molecule's conformation and intermolecular interactions in its crystalline form. Advanced mass spectrometry techniques, such as tandem MS/MS, can elucidate fragmentation pathways, which is crucial for identifying the compound and its metabolites in complex matrices.

Furthermore, computational chemistry, particularly Density Functional Theory (DFT), can be used in synergy with experimental spectroscopy. nih.gov DFT calculations can predict NMR chemical shifts, vibrational frequencies, and electronic transitions, providing a theoretical framework to interpret experimental data accurately. This combined approach is vital for understanding the impact of the iodo- and dimethylamino- groups on the molecule's electron density and reactivity.

Technique Information Gained for this compound Potential Research Application
2D NMR Spectroscopy (COSY, HSQC, HMBC) Unambiguous assignment of proton and carbon signals; through-bond correlations.Structural verification of novel derivatives and reaction products.
Solid-State NMR Conformation, packing, and intermolecular interactions in the solid state.Understanding polymorphism and material properties.
Circular Dichroism (CD) Spectroscopy Chiral properties of derivatives or when interacting with chiral molecules.Development of chiral catalysts or probes. mdpi.com
X-ray Crystallography Precise 3D molecular structure, bond lengths, and angles.Definitive structural proof; studying non-covalent interactions.
Time-Resolved Spectroscopy Dynamics of excited states (e.g., fluorescence lifetime).Investigating photochemical reactivity and potential for photosensitizers.
DFT Calculations Predicted spectra (NMR, IR, UV-Vis), molecular orbital energies, charge distribution.Correlating structure with reactivity; interpreting experimental spectra. nih.gov

Exploration of Novel Reactivity and Unprecedented Transformations of the Iodoaniline Moiety

The carbon-iodine bond is a versatile functional group in organic synthesis, primarily serving as a linchpin in cross-coupling reactions. Future research on this compound should aim to move beyond conventional palladium-catalyzed reactions to explore new and unprecedented transformations.

The field of photoredox catalysis offers exciting possibilities. Visible light-mediated reactions could enable novel C-C and C-heteroatom bond formations under exceptionally mild conditions, potentially allowing for transformations that are inaccessible with traditional thermal methods. The electron-rich nature of the dimethylaniline ring system could be exploited in these processes.

Furthermore, the synergistic use of electrochemistry and transition metal catalysis could unlock new reactive pathways. This approach allows for precise control over the redox state of the catalyst, potentially leading to higher selectivity and yields. The development of one-pot, multicomponent reactions (MCRs) involving this compound is another promising avenue. mdpi.com MCRs are highly efficient processes that can rapidly generate molecular complexity from simple starting materials, aligning with the principles of green and sustainable chemistry. mdpi.com

Design and Synthesis of Advanced Functional Materials with Tunable Properties

The unique electronic properties of the this compound scaffold make it an attractive building block for advanced functional materials. The combination of an electron-donating dimethylamino group and a heavy, polarizable iodine atom on an aromatic ring suggests potential applications in materials science.

One major area of future research is the synthesis of novel conducting polymers. Polyaniline is a well-known conducting polymer, and incorporating this compound as a monomer or co-monomer could lead to materials with tailored properties. worldscientific.comresearchgate.net The iodine atom could serve two purposes: firstly, to modify the electronic properties (e.g., bandgap, conductivity) of the polymer backbone, and secondly, as a reactive handle for post-polymerization modification, allowing for the grafting of other functional groups. Such polymers could find applications in sensors, electrochromic devices, and antistatic coatings. mdpi.com

Another exciting direction is the development of organic-inorganic hybrid materials. uj.edu.pl The nitrogen atom of the dimethylamino group can coordinate with metal centers, making this compound a potential ligand for creating metal-organic frameworks (MOFs) or hybrid perovskites. These materials are renowned for their applications in gas storage, catalysis, and optoelectronics. The presence of iodine could enhance properties like spin-orbit coupling, which is beneficial for applications in phosphorescent materials and spintronics.

Material Class Potential Role of this compound Targeted Applications
Conducting Polymers Monomer or co-monomer to tune electronic and physical properties. worldscientific.comresearchgate.netChemical sensors, electrochromic windows, anti-static coatings, organic electronics.
Organic-Inorganic Hybrids Organic ligand for coordination with metal ions. uj.edu.plGas separation/storage, heterogeneous catalysis, nonlinear optics, photovoltaics.
Luminescent Materials Core structure for fluorophores or phosphors (heavy atom effect from iodine).Organic light-emitting diodes (OLEDs), bio-imaging probes, security inks.
Smart Gels/Polymers Stimuli-responsive monomer unit.Drug delivery systems, soft robotics, self-healing materials.

Synergistic Approaches with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. rjptonline.orgnih.gov These powerful computational tools can accelerate the discovery and optimization of molecules and materials based on this compound.

One key application is in reaction prediction and optimization. ML models, trained on large datasets of chemical reactions, can predict the most likely products of a reaction involving this compound under various conditions. neurips.ccnips.cc This can save significant experimental time and resources by identifying promising synthetic routes and avoiding unproductive pathways. Active learning algorithms can even suggest new experiments to perform that will most efficiently improve reaction yield or selectivity, creating a closed loop of prediction and experimentation. nih.gov

Furthermore, AI can be used for the de novo design of new functional materials. Generative models can be trained on the principles of chemical structure and function to propose novel polymers or ligands based on the this compound scaffold with optimized properties for a specific application, such as a high-efficiency OLED emitter or a highly selective sensor material. This data-driven approach can navigate the vast chemical space much more efficiently than traditional trial-and-error methods, paving the way for the rapid discovery of next-generation materials. osti.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-N,4-dimethylaniline?

  • Methodological Answer : The synthesis of iodinated aniline derivatives often involves electrophilic substitution. For this compound, direct iodination of N,4-dimethylaniline using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions is a common approach. Temperature (e.g., 0–25°C) and solvent choice (e.g., acetic acid or DMF) significantly influence regioselectivity and yield. For example, analogous brominated compounds like 2-Bromo-N,4-dimethylaniline were synthesized via bromine addition in pyridine to enhance selectivity . Optimization may require adjusting stoichiometry and reaction time to minimize polyiodination.

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For 2-Iodo-N,N-dimethylaniline (a closely related compound), 1H^1H NMR peaks include aromatic protons at δ 7.76 (d, 1H), 6.98 (t, 1H), and 6.46 (t, 1H), with N-methyl groups at δ 2.45 (s, 6H). 13C^{13}C NMR reveals the iodine-bearing carbon at δ 97.9 (I–Cortho_{ortho}) . X-ray crystallography can resolve intermolecular interactions, as seen in brominated analogs stabilized by hydrogen bonds and π-stacking . Mass spectrometry (e.g., LCMS-APCI) confirms molecular weight, with a base peak at m/z 146.1 ([M+H]+^+) for derivatives .

Q. What are the stability considerations for this compound under varying environmental conditions?

  • Methodological Answer : Stability is influenced by light, temperature, and pH. Iodoarenes are generally light-sensitive; storage under inert atmospheres (N2_2/Ar) and dark conditions is recommended. Thermal degradation studies of related compounds (e.g., 2,4-dimethylaniline) show decomposition above 150°C. Hydrolytic stability can be assessed via accelerated aging in buffered solutions (pH 3–9) followed by HPLC monitoring .

Advanced Research Questions

Q. How does this compound participate in transition metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The iodine substituent enables Suzuki-Miyaura or Ullmann couplings. For instance, 2-Iodo-N,N-dimethylaniline was used in iodocyclization to synthesize ethynyl derivatives (e.g., 2-Ethynyl-N,N-dimethylaniline) with 87% yield under palladium catalysis . Kinetic studies (e.g., variable-temperature NMR) can elucidate electronic effects of the N,4-dimethyl groups on reaction rates. DFT calculations may predict regioselectivity in coupling reactions by analyzing frontier molecular orbitals .

Q. What analytical techniques are suitable for detecting trace this compound in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization is effective. A method for 4-iodo-N,N-dimethylaniline detection involves oxidation with 2-iodosobenzoate, cyclohexane extraction, and GC-MS quantification (LOD: 8 ng/L) . For environmental samples, solid-phase extraction (LiChrolut EN cartridges) improves sensitivity. High-resolution LC-MS/MS with MRM transitions enhances specificity in biological matrices .

Q. Can microbial degradation pathways be engineered for this compound?

  • Methodological Answer : Microbial consortia degrading halogenated aromatics (e.g., 2,4-dimethylaniline) can be adapted. Screening with enrichment cultures (pH 7, 30°C) and measuring degradation rates via UV-Vis or GC-MS identifies candidate strains. Genetic engineering (e.g., introducing dehalogenase genes) may enhance efficiency. Case studies on 2,3-dimethylaniline degradation (60% efficiency) provide a framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.